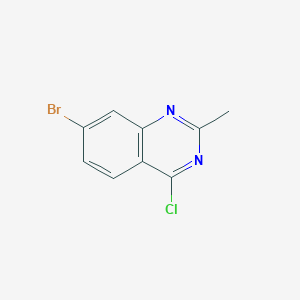

7-Bromo-4-chloro-2-methylquinazoline

Vue d'ensemble

Description

7-Bromo-4-chloro-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-methylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-bromo-4-chlorobenzonitrile with acetic anhydride, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a base such as sodium acetate and requires heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms at positions 7 and 4, respectively, are susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

Key Reactions

-

Bromine Substitution :

The bromine atom at position 7 participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis to form biaryl derivatives. For example:Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80–100°C.

-

Chlorine Substitution :

The chlorine at position 4 undergoes substitution with amines (e.g., piperidine) in the presence of a base like K₂CO₃ to yield 4-aminoquinazolines.

Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C | 7-Aryl-4-chloro-2-methylquinazoline | 60–75% |

| Amine Substitution | Piperidine, K₂CO₃, DMF, 120°C | 4-Piperidino-7-bromo-2-methylquinazoline | 50–65% |

Oxidation and Reduction

The methyl group at position 2 can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation

-

Methyl to Carboxylic Acid :

Treatment with KMnO₄ in acidic or basic conditions oxidizes the methyl group:Conditions : KMnO₄ (3 equiv), H₂SO₄/H₂O, reflux.

Reduction

-

Chlorine Reduction :

The chloromethyl group (if present) can be reduced to a methyl group using Zn/HCl:

Cyclization and Functionalization

The quinazoline core enables cyclization reactions. For example, reaction with hydrazine forms pyrazolo[1,5-a]quinazoline derivatives.

Example :

Conditions : Hydrazine hydrate, EtOH, reflux, 12h.

Comparative Reactivity

A comparison with analogous compounds highlights the impact of substituents:

| Compound | Reactivity Profile |

|---|---|

| 7-Bromo-4-chloro-2-methylquinazoline | Bromine at C7 is more reactive in cross-coupling than chlorine at C4. Methyl at C2 is oxidizable. |

| 4-Chloro-2-methylquinazoline | Lacks bromine, limiting cross-coupling potential. |

| 7-Bromo-2-methylquinazoline | Absence of C4 chlorine reduces steric hindrance for substitution at C4. |

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-4-chloro-2-methylquinazoline is primarily investigated for its potential therapeutic applications , particularly in cancer treatment and antimicrobial activity.

-

Anticancer Activity : Research indicates that quinazoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that this compound can induce apoptosis in cancer cells and inhibit growth in various cancer cell lines such as HepG2 (human liver carcinoma) and MDA-MB-468 (breast cancer) .

Cell Line Tested IC50 (µM) Remarks HepG2 TBD Potential lead compound MDA-MB-468 TBD Positive control for comparison - Antimicrobial Properties : Quinazolines are known for their antimicrobial effects. Specific studies have demonstrated that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), likely through inhibition of bacterial cell wall synthesis .

Biological Research

The compound's interactions with biological targets are a focal point of research. It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions, making it valuable in developing new chemical entities .

Anticancer Effects Study

A study synthesized several chloromethyl-substituted quinazolines and evaluated their anticancer properties against multiple cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .

Synergistic Effects with Antibiotics

Another investigation highlighted the synergistic effects of quinazoline derivatives with existing antibiotics against MRSA. The combination demonstrated enhanced efficacy compared to conventional treatments alone, suggesting potential for developing combination therapies .

Mécanisme D'action

The mechanism of action of 7-Bromo-4-chloro-2-methylquinazoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

7-Bromo-2-chloro-4-methylquinazoline: Similar in structure but with different positions of the chlorine and methyl groups.

4-Chloro-2-methylquinazoline: Lacks the bromine atom, which can significantly alter its reactivity and applications.

Uniqueness: 7-Bromo-4-chloro-2-methylquinazoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Activité Biologique

7-Bromo-4-chloro-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities. Its molecular structure features bromine and chlorine substituents, which significantly enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H6BrClN2

- Molecular Weight : Approximately 257.52 g/mol

- Structure : The compound consists of a quinazoline ring with bromine at the 7-position, chlorine at the 4-position, and a methyl group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer treatment. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell signaling pathways .

- Microtubule Depolymerization : Similar to other quinazolines, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

Table 1: Inhibition Potency Against Cancer Targets

| Compound | EGFR Inhibition (nM) | VEGFR-2 Inhibition (nM) | PDGFR-β Inhibition (nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Sunitinib | 172.1 ± 19.4 | 18.9 ± 2.7 | 83.1 ± 10.1 |

| Erlotinib | 1.2 ± 0.2 | 124.7 ± 18.2 | 12.2 ± 1.9 |

Note: TBD indicates that specific values for the compound may require further investigation or are currently unavailable.

Case Studies

- Study on Antiproliferative Effects : In vitro studies demonstrated that derivatives of quinazoline, including the subject compound, exhibited potent antiproliferative effects against melanoma cell lines such as MDA-MB-435 . The IC50 values were determined using the sulforhodamine B assay.

- Microtubule Dynamics : A study evaluated the ability of quinazoline derivatives to cause microtubule depolymerization in A-10 cells, showing that certain compounds led to significant loss of microtubules, correlating with their anticancer efficacy .

- Molecular Docking Studies : Molecular docking analyses revealed favorable binding interactions between this compound and various kinases involved in tumorigenesis, suggesting its potential as a lead compound for further drug development .

Applications in Medicinal Chemistry

The compound serves as a key intermediate in synthesizing more complex bioactive molecules and has been explored for its potential as:

- Antimicrobial Agent : Preliminary studies suggest it may possess antimicrobial properties alongside its anticancer activity.

- Agrochemical Development : Its derivatives are being investigated for applications in agrochemicals due to their biological activity.

Propriétés

IUPAC Name |

7-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGLZUPLSAZMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623831 | |

| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403850-84-0 | |

| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.